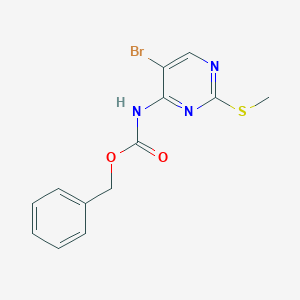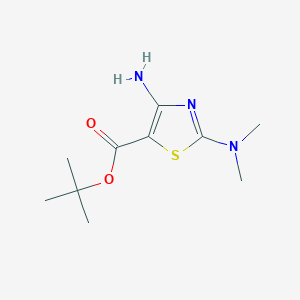
3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE is a complex organic compound with the molecular formula C24H19NO4S This compound is known for its unique structure, which includes a quinoline core substituted with a methoxyphenylsulfonyl group and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the methoxyphenylsulfonyl group and the phenylmethanone moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.
Industry: The compound’s properties make it useful in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-BENZOYL-4-(4-METHOXYBENZENESULFONYL)-6-METHYLQUINOLINE: shares structural similarities with other quinoline derivatives, such as quinine and chloroquine.
Sulfonyl-containing compounds: Similar compounds include sulfonamides and sulfonylureas, which have different functional groups attached to the sulfonyl moiety.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4S/c1-16-8-13-22-20(14-16)24(30(27,28)19-11-9-18(29-2)10-12-19)21(15-25-22)23(26)17-6-4-3-5-7-17/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGVHEXRNIDNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-2-(4-methylphenyl)-N-[(1-phenylcyclopropyl)methyl]ethenesulfonamide](/img/structure/B2443159.png)
![ethyl 1-[(6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2443160.png)
![3-methoxy-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]propan-1-amine](/img/structure/B2443161.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)-3,4,5-trimethoxybenzamide](/img/structure/B2443164.png)



![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone](/img/structure/B2443169.png)
![4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2443170.png)
![(4-Aminopiperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2443171.png)
